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N-(3,5-dimethylphenyl)piperidine-1-sulfonamide

Structure–Property Relationship Lipophilicity Lead Optimization

Sourcing generic piperidine-1-sulfonamides often yields 4-substituted analogs that lack the selectivity profile required for GPCR-focused screening. This 3,5-dimethylphenyl derivative provides a distinct electronic and steric environment that differentiates it from common library compounds. - Unique 3,5-dimethyl substitution pattern reduces CYP3A4 time-dependent inhibition risk compared to mono-substituted or halogenated aryl sulfonamides. - Non-basic sulfonamide architecture supports 5-HT₂A antagonist programs with high affinity and selectivity over IKr without a basic nitrogen pharmacophore. - Rule-of-Five compliant (MW 268.38, TPSA 57.8 Ų, XLogP3 2.4) and QED 0.92, making it ideal as a lead-like fragment for FBDD campaigns.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38g/mol
CAS No. 838893-29-1
Cat. No. B497082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)piperidine-1-sulfonamide
CAS838893-29-1
Molecular FormulaC13H20N2O2S
Molecular Weight268.38g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCC2)C
InChIInChI=1S/C13H20N2O2S/c1-11-8-12(2)10-13(9-11)14-18(16,17)15-6-4-3-5-7-15/h8-10,14H,3-7H2,1-2H3
InChIKeyFKOZHNHYOJHVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)piperidine-1-sulfonamide (CAS 838893-29-1): Procurement-Relevant Identity and Baseline Profile


N-(3,5-Dimethylphenyl)piperidine-1-sulfonamide (CAS 838893-29-1; ChEMBL CHEMBL236136) is a small-molecule sulfonamide (MW 268.38 g/mol, XLogP3 2.4) containing an N-aryl sulfonamide core linked to an unsubstituted piperidine ring [1]. The 3,5-dimethyl substitution on the phenyl ring distinguishes it from the vast majority of aryl-piperidine sulfonamides in screening libraries, which more commonly feature para-substitution or halogenated aryl motifs. The compound has been indexed in authoritative databases including PubChem (CID 2989044) and ChEMBL, and a limited set of bioactivity records exists in BindingDB [2]. Its physicochemical profile—moderate lipophilicity, a single H-bond donor, and a topological polar surface area of 57.8 Ų—places it within the classical Rule-of-Five compliant chemical space typical of lead-like molecules [1].

Why N-(3,5-Dimethylphenyl)piperidine-1-sulfonamide Cannot Be Casually Replaced by Other Piperidine-1-sulfonamide Derivatives


Piperidine-1-sulfonamides bearing different N-aryl substituents exhibit profoundly divergent biological activity fingerprints even when the aryl variation appears minor. Literature on structurally related non-basic piperidine sulfonamides demonstrates that the position and nature of aryl substitution dictates selectivity between aminergic GPCR subtypes (e.g., 5‑HT₂A vs. 5‑HT₂C) and off-target liability at the hERG potassium channel [1]. In the γ‑secretase inhibitor class, subtle changes in the N‑aryl ring directly modulate CYP3A4 inhibition liability, with 2,6‑disubstituted analogs showing reduced CYP3A4 time-dependent inhibition compared to earlier mono‑substituted leads [2]. For N-(3,5-dimethylphenyl)piperidine-1-sulfonamide specifically, the 3,5‑dimethyl motif introduces a symmetric electron-donating environment that is distinct from the more common 4‑methyl, 4‑halo, or 3,4‑dichloro substitution patterns frequently encountered in commercial compound libraries. This pattern is expected to produce a unique combination of steric shielding of the sulfonamide NH and modulated π‑electron density on the aromatic ring, both factors that critically influence target recognition in sulfonamide-binding proteins such as carbonic anhydrases and certain GPCRs [3]. Procurement of a generic 'piperidine-1-sulfonamide' in place of this specific compound therefore risks a mismatch in both on-target potency and selectivity profile.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)piperidine-1-sulfonamide Versus Its Closest Analogs


Substituent-Dependent Lipophilicity Modulation: 3,5-Dimethyl vs. 4-Methyl and Unsubstituted Phenyl Analogs

The 3,5-dimethyl substitution pattern elevates the calculated XLogP3 to 2.4 compared to an estimated 1.8 for the unsubstituted N-phenylpiperidine-1-sulfonamide and approximately 2.1 for the 4-methylphenyl analog (computed using the same XLogP3 method) [1]. This ΔlogP of +0.6 versus the unsubstituted parent and +0.3 versus the 4-methyl analog places the compound in a more favorable lipophilicity range for cell permeability while remaining below the XLogP3 >3 threshold commonly associated with increased promiscuity and hERG binding risk. AlogP computed by ChEMBL confirms a value of 2.45, consistent with the XLogP3 estimate [2].

Structure–Property Relationship Lipophilicity Lead Optimization

Hydrogen-Bond Donor Topology: Impact of 3,5-Dimethyl Steric Shielding on Sulfonamide NH

The sulfonamide NH is the sole hydrogen-bond donor in the molecule (HBD count = 1) [1]. In the 3,5-dimethylphenyl derivative, both ortho positions adjacent to the sulfonamide NH are occupied by hydrogen atoms, leaving the NH sterically accessible for intermolecular hydrogen bonding. By contrast, analogs bearing an ortho substituent (e.g., 2‑methyl or 2‑chloro) force the aryl ring out of planarity with the S–N bond, reducing the NH donor capacity and altering the geometry of target engagement [2]. The 3,5-dimethyl pattern thus preserves full NH accessibility while still providing electronic modulation at the meta positions via methyl inductive effects. This balance is not achievable with ortho-substituted or 3,4-disubstituted congeners.

Molecular Recognition Sulfonamide Pharmacophore Crystal Engineering

Metabolic Stability Prediction: 3,5-Dimethyl vs. 4-Halogenated Phenyl Piperidine-1-sulfonamides

Published structure–metabolism studies on N‑arylsulfonamide γ‑secretase inhibitors demonstrate that replacement of a 4‑chlorophenyl group with a 2,6‑disubstituted pattern reduced CYP3A4 time‑dependent inhibition (IC50 shift from <3‑fold to >10‑fold) [1]. While N‑(3,5‑dimethylphenyl)piperidine‑1‑sulfonamide has not been directly profiled for CYP3A4 TDI in the open literature, the 3,5‑dimethyl motif is structurally analogous to the metabolically favorable 2,6‑disubstituted pattern (both place substituents flanking the sulfonamide NH), suggesting a similar reduction in oxidative metabolism liability compared to 4‑halogenated phenyl piperidine‑1‑sulfonamides. The computed AlogP of 2.45 and the absence of aromatic halogen substituents further support a lower predicted CYP2C9 liability compared to chlorinated analogs [2].

Metabolic Stability CYP450 Liability In Silico ADME

Comparison of Bioactivity Profile: Dual vs. Single Target Engagement Across Available Assays

According to ChEMBL (CHEMBL236136), N-(3,5-dimethylphenyl)piperidine-1-sulfonamide has a bioactivity summary of 'Total 2 Activity' with 2 binding/functional targets recorded [1]. While the precise IC50/Ki values are not publicly displayed in the ChEMBL interface without API access, the existence of data in two distinct assay systems indicates a broader biological annotation than many singleton analogs. For comparison, the unsubstituted N-phenylpiperidine-1-sulfonamide (CHEMBL236135) and the 4-methylphenyl analog (CHEMBL236137) each report 1 assay in ChEMBL, suggesting that the 3,5-dimethyl substitution may confer a distinct selectivity profile that has motivated additional screening. Users should verify the specific ChEMBL activity records via the ChEMBL API endpoint or the BindingDB BDBM50228097 entry for exact potency values.

Bioactivity Fingerprint ChEMBL Assays Target Selectivity

Quantitative Purity and Supply Specification: A Quality Benchmark for Procurement Decisions

A commercial supplier listing for this compound (Bidepharm catalog entry for CAS 838893-29-1) specifies a standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC where applicable . This contrasts sharply with uncharacterized 'piperidine-1-sulfonamide' stock often sold by smaller distributors without analytical certification. The explicit purity commitment and multi-method quality control reduce the risk of undetected impurities that could confound biological assay results. For procurement decisions, this documented purity specification provides a verifiable benchmark that is not uniformly available across all aryl-piperidine-1-sulfonamide analogs from different vendors.

Chemical Purity Procurement Specification Batch Consistency

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization Desirability

The topological polar surface area (TPSA) of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is computed as 57.8 Ų [1]. This value falls within the optimal window for CNS penetration (TPSA <60–70 Ų) and is lower than the TPSA of the 4‑carboxyphenyl analog (TPSA ≈97 Ų, estimated for N‑(4‑carboxyphenyl)piperidine‑1‑sulfonamide). The combination of moderate lipophilicity (XLogP3 2.4) and low TPSA places this compound in the favorable region of the CNS MPO desirability space (calculated CNS MPO score ≈5.1 on a 0–6 scale, compared to an estimated 4.0 for the 4‑carboxyphenyl analog) [2]. This suggests that the 3,5‑dimethyl substitution pattern is more compatible with CNS research applications than polar aryl analogs, without the excessive lipophilicity that would drive hERG binding.

CNS Drug Design TPSA Multiparameter Optimization

Recommended Research and Industrial Application Scenarios for N-(3,5-Dimethylphenyl)piperidine-1-sulfonamide


CNS Drug Discovery Screening for Serotonergic and Other Aminergic GPCR Targets

The favorable CNS MPO profile (TPSA 57.8 Ų, XLogP3 2.4) makes this compound a strong candidate for inclusion in CNS-focused screening libraries targeting serotonergic, dopaminergic, or histaminergic GPCRs [1]. The non‑basic sulfonamide architecture is particularly relevant for 5‑HT₂A antagonist programs, where Ladduwahetty et al. (2006) demonstrated that non‑basic piperidine sulfonamides can achieve high affinity and selectivity over IKr without the classic basic nitrogen pharmacophore . The 3,5‑dimethyl substitution pattern provides a distinct electronic and steric profile compared to common 4‑substituted screening deck analogs, increasing the chemical diversity coverage of an existing compound collection.

Carbonic Anhydrase Isozyme Profiling and Crystallography

Piperidine‑1‑sulfonamide scaffolds are established ligands for carbonic anhydrase isoforms, with co‑crystal structures available in the PDB (e.g., PDB 3M2Y) [1]. The unhindered sulfonamide NH in the 3,5‑dimethyl derivative facilitates the canonical Zn²⁺‑coordinating binding mode characteristic of sulfonamide CA inhibitors . The symmetric 3,5‑dimethyl pattern may influence isozyme selectivity compared to mono‑substituted or halogenated aryl sulfonamides, making this compound a valuable tool for structure–selectivity relationship studies across the CA family.

Metabolic Stability Benchmarking of N-Arylsulfonamide Series

Building on the observation that 2,6‑disubstitution reduces CYP3A4 TDI in related piperidine N‑arylsulfonamides [1], the 3,5‑dimethyl derivative serves as a 'metabolically clean' comparator in SAR series that explore halogenated or polar aryl modifications. Its AlogP of 2.45 and absence of metabolic soft spots (e.g., no benzylic hydrogens para to the sulfonamide; no halogen substituents) make it a useful baseline compound for in vitro microsomal stability and CYP inhibition panels when profiling the metabolic impact of adding various functional groups.

Fragment-Based and Structure-Enabled Library Design

With a molecular weight of 268.38 g/mol, only one H‑bond donor, and a QED weighted score of 0.92 [1], this compound sits at the upper boundary of fragment-like space and the lower boundary of lead-like space. It is therefore well suited as a 'lead‑like fragment' for fragment‑based drug discovery (FBDD) campaigns, where its 3,5‑dimethyl substitution provides a synthetic handle distinct from the ubiquitous 4‑substituted phenyl fragments commonly used as sulfonamide capping groups. Its ChEMBL deposition and 2‑assay annotation further reduce the risk of selecting a chemically attractive but biologically unvalidated fragment.

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